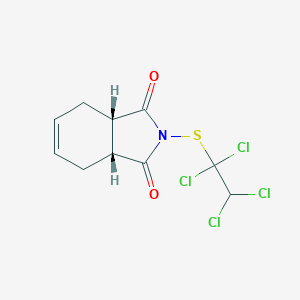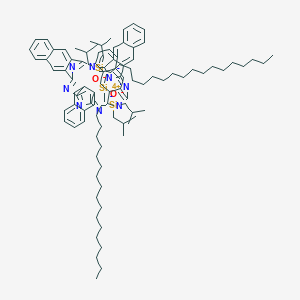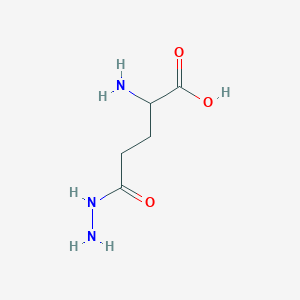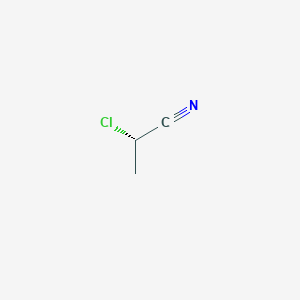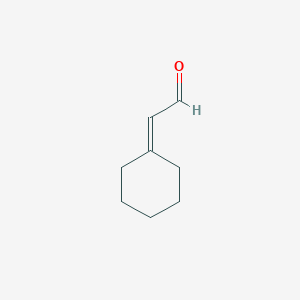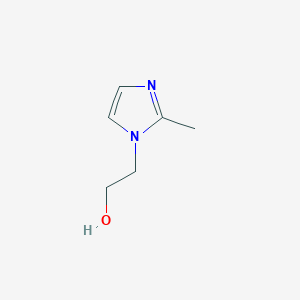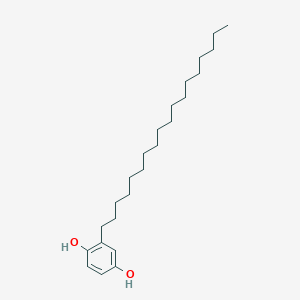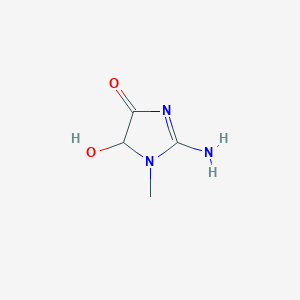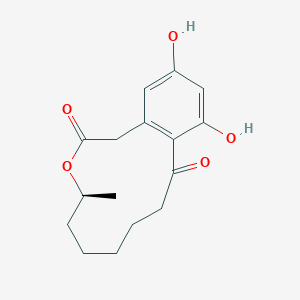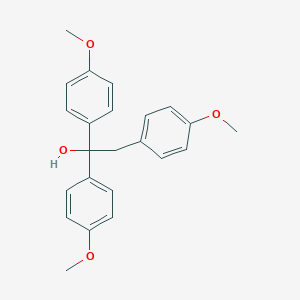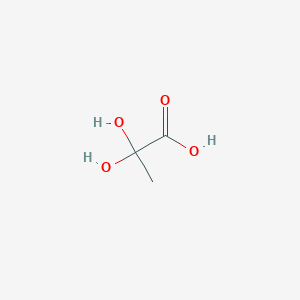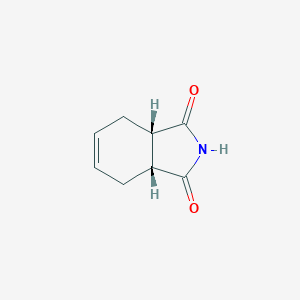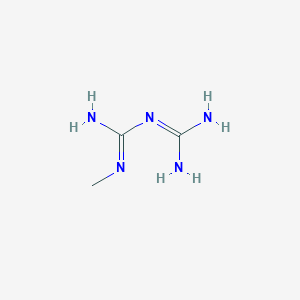
1-Methylbiguanide
Vue d'ensemble
Description
1-Methylbiguanide, also known as Metformin, is a widely used antidiabetic drug . It is a unique chemical function that has found broad applications such as reaction catalysts, organic strong bases, ligands for metal complexation, or versatile starting materials in organic synthesis for the preparation of nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of 1-Methylbiguanide was initially performed in 1922 via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating . The synthetic approaches to biguanide compounds are divided into three subsections based on the synthetic approaches: synthesis from amines, from biguanides, and via miscellaneous transformations .Molecular Structure Analysis
The molecular formula of 1-Methylbiguanide is C3H9N5 . It contains total 16 bond(s); 7 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 1 guanidine derivative(s), and 3 primary amine(s) (aliphatic) .Physical And Chemical Properties Analysis
1-Methylbiguanide has an average mass of 115.137 Da and a mono-isotopic mass of 115.085793 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 295.3±23.0 °C at 760 mmHg, and a flash point of 132.4±22.6 °C . It also has a polar surface area of 103 Å2 .Applications De Recherche Scientifique
- Metformin is widely used as a first-line treatment for Type 2 diabetes . It works by decreasing the amount of glucose produced by the liver and making the body’s cells more sensitive to insulin .
- The typical method of application is oral administration, with the dosage adjusted according to the patient’s response to treatment .
- The outcome of this treatment is generally a significant reduction in blood glucose levels, helping to manage the symptoms of Type 2 diabetes .
- Metformin is sometimes prescribed off-label for the treatment of PCOS, a hormonal disorder common among women of reproductive age .
- It is typically administered orally, with the dosage adjusted based on the patient’s response to treatment .
- The use of Metformin in PCOS patients can help regulate menstrual cycles and reduce insulin levels, which in turn decreases luteinizing hormone and androgen levels .
- Researchers are studying Metformin for its potential anticancer effects. Studies show that people taking Metformin for diabetes have a significant reduction in their risk of cancer .
- The methods of application in this field typically involve administering Metformin to laboratory animals or using it in in vitro studies to observe its effects on cancer cells .
- While the outcomes of these studies are still being explored, initial results suggest a potential role for Metformin in cancer prevention or treatment .
- In the field of biochemistry and microbiology, Metformin is used in research to study its biodegradation pathways .
- The method of application involves preparing microbial enrichment cultures using soils and activated sludge samples from wastewater treatment facilities. These samples are grown on a minimal medium with biguanides including Metformin as the sole nitrogen sources for growth .
- The outcome of these studies suggests that the microbial catabolism of biguanide compounds shares common guanylurea and guanidine intermediates as well as the enzymes involved in their metabolism .
Diabetes Treatment
Polycystic Ovary Syndrome (PCOS) Treatment
Cancer Research
Biochemistry and Microbiology
- Metformin has been studied for its potential neuroprotective effects. Some research suggests that it may have benefits in conditions like Alzheimer’s disease and stroke .
- In experimental models, Metformin is typically administered orally or injected directly into the brain .
- While the outcomes of these studies are still being explored, initial results suggest a potential role for Metformin in neuroprotection .
- Metformin and its derivatives are prevalent in wastewater due to their widespread use in pharmaceuticals . Researchers are studying the biodegradation pathways of these compounds using microbes from soils and wastewater .
- The method of application involves preparing microbial enrichment cultures using soils and activated sludge samples from wastewater treatment facilities. These samples are grown on a minimal medium with biguanides including Metformin as the sole nitrogen sources for growth .
- The outcome of these studies suggests that the microbial catabolism of biguanide compounds shares common guanylurea and guanidine intermediates as well as the enzymes involved in their metabolism .
Neurological Research
Environmental Science
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(diaminomethylidene)-2-methylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N5/c1-7-3(6)8-2(4)5/h1H3,(H6,4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPWQEHTPOFCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167032 | |
| Record name | 1-Methylbiguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylbiguanide | |
CAS RN |
1609-00-3 | |
| Record name | 1-Methylbiguanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylbiguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLBIGUANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9BB0L32CH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)
